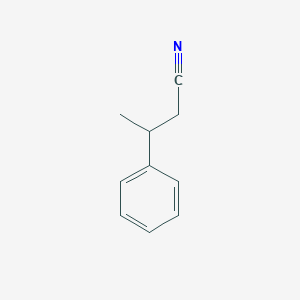
3-Phenylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylbutanenitrile is an organic compound with the molecular formula C10H11N. It is a nitrile derivative, characterized by the presence of a phenyl group attached to a butanenitrile chain. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
作用机制
Target of Action
3-Phenylbutanenitrile, a compound with the molecular formula C10H11N , primarily targets benzene rings in organic compounds . Benzene rings are especially stable due to their six pi electrons, which are delocalized in six p orbitals above and below the plane of the benzene ring . This stability allows the benzene ring to be retained during reactions .
Mode of Action
The interaction of this compound with its targets involves a two-step mechanism known as electrophilic aromatic substitution .
- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to undergo reactions while maintaining the aromaticity of the benzene ring .
Biochemical Pathways
It’s known that the compound can participate inMichael addition reactions with linear conjugated enynones . This reaction affords polyfunctional δ-diketones as a product of regioselective Michael addition to the double carbon–carbon bond of starting enynones . These δ-diketones can serve as precursors for heterocycle synthesis .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its interaction with benzene rings and its participation in Michael addition reactions. The compound’s ability to form substituted benzene rings can lead to the synthesis of various organic compounds . Moreover, its reaction with linear conjugated enynones can result in the formation of polyfunctional δ-diketones , which can serve as precursors for the synthesis of heterocyclic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reaction with linear conjugated enynones occurs in the presence of sodium methoxide as a base in methanol at room temperature . Changes in these conditions could potentially affect the outcome of the reaction.
生化分析
Biochemical Properties
It is known that the compound is part of the phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 3-Phenylbutanenitrile vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway This pathway is responsible for the biosynthesis of a wide range of organic compounds
准备方法
Synthetic Routes and Reaction Conditions: 3-Phenylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with ethylene oxide in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of benzyl cyanide. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired product.
化学反应分析
Types of Reactions: 3-Phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: 3-Phenylbutanoic acid.
Reduction: 3-Phenylbutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Phenylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
相似化合物的比较
Benzenebutanenitrile: Similar in structure but differs in the position of the phenyl group.
4-Phenylbutanenitrile: Another isomer with the phenyl group attached at a different position on the butanenitrile chain.
Uniqueness: 3-Phenylbutanenitrile is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in targeted synthetic applications and research.
属性
IUPAC Name |
3-phenylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOBSSRYFZPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
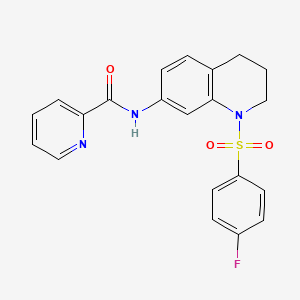

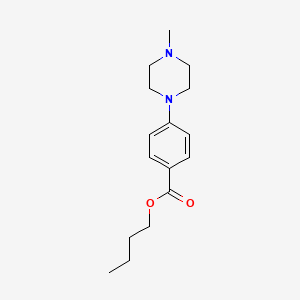
![N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2813500.png)
![5-(4-chlorobenzenesulfonyl)-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2813503.png)
![Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813504.png)
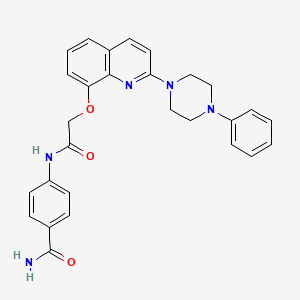
![2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid](/img/structure/B2813506.png)
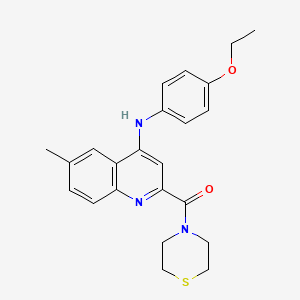
![1-(1,2-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B2813509.png)
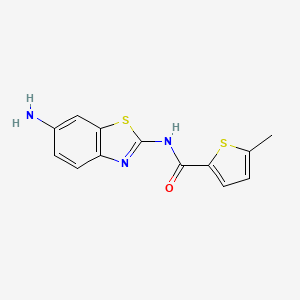
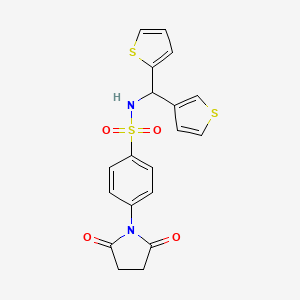
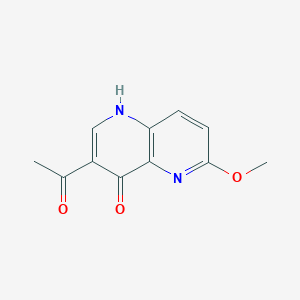
![1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2813515.png)
